5-(4-Bromophenyl)spiro[2.3]hexane-5-carboxylic acid
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Overview
Description
5-(4-Bromophenyl)spiro[2.3]hexane-5-carboxylic acid is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. The compound features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom, making it an interesting subject for chemical and pharmaceutical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)spiro[2.3]hexane-5-carboxylic acid typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and functional group tolerance . The process generally involves the reaction of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would be applied to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromophenyl)spiro[2.3]hexane-5-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
5-(4-Bromophenyl)spiro[2.3]hexane-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-(4-Bromophenyl)spiro[2.3]hexane-5-carboxylic acid involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Spiro[2.3]hexane-5-carboxylic acid: Lacks the bromophenyl group, making it less versatile in certain reactions.
5-Phenylspiro[2.3]hexane-5-carboxylic acid: Similar structure but without the bromine atom, which can affect its reactivity and biological activity.
Uniqueness
5-(4-Bromophenyl)spiro[2.3]hexane-5-carboxylic acid is unique due to the presence of the bromophenyl group, which enhances its reactivity and potential for various applications. The spirocyclic structure further adds to its uniqueness, providing distinct chemical and biological properties.
Properties
Molecular Formula |
C13H13BrO2 |
---|---|
Molecular Weight |
281.14 g/mol |
IUPAC Name |
5-(4-bromophenyl)spiro[2.3]hexane-5-carboxylic acid |
InChI |
InChI=1S/C13H13BrO2/c14-10-3-1-9(2-4-10)13(11(15)16)7-12(8-13)5-6-12/h1-4H,5-8H2,(H,15,16) |
InChI Key |
DAWGZPJYBZNOIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CC(C2)(C3=CC=C(C=C3)Br)C(=O)O |
Origin of Product |
United States |
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